
Brofaromine
Übersicht
Beschreibung
Brofaromine is a chemical compound known for its pharmacological properties as a reversible inhibitor of monoamine oxidase A (RIMA). It was discovered by Ciba-Geigy and primarily researched for the treatment of depression and anxiety. This compound also acts as a serotonin reuptake inhibitor, offering promise in treating a wide spectrum of depressive disorders while producing fewer severe anticholinergic side effects compared to older tricyclic antidepressants .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Brofaromine involves the reaction of 7-bromo-5-methoxybenzofuran with piperidine. The reaction conditions typically include the use of a suitable solvent and a catalyst to facilitate the reaction. The process involves multiple steps, including the formation of intermediates and their subsequent conversion to the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated systems to ensure consistent production quality .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Brofaromin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Brofaromin kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um verschiedene Derivate zu bilden.
Substitution: Brofaromin kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.
Substitution: Reagenzien wie Halogene und Alkylierungsmittel werden häufig verwendet.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Zum Beispiel kann Oxidation zu Oxiden führen, während Reduktion verschiedene reduzierte Derivate erzeugen kann .
Wissenschaftliche Forschungsanwendungen
Chemie: Wird als Modellverbindung verwendet, um das Verhalten reversibler Inhibitoren zu untersuchen.
Biologie: Untersucht wegen seiner Auswirkungen auf Neurotransmittersysteme und seines Potenzials, biologische Signalwege zu modulieren.
Medizin: Hauptsächlich zur Behandlung von Depressionen und Angstzuständen erforscht, zeigt vielversprechende Ergebnisse aufgrund seiner dualen Wirkung als Monoaminoxidase-Inhibitor und Serotonin-Wiederaufnahmehemmer.
Industrie: Potenzielle Anwendungen in der pharmazeutischen Industrie zur Entwicklung neuer Antidepressiva.
5. Wirkmechanismus
Brofaromin entfaltet seine Wirkung, indem es Monoaminoxidase A hemmt, ein Enzym, das für den Abbau von Neurotransmittern wie Serotonin, Noradrenalin und Dopamin verantwortlich ist. Durch die Hemmung dieses Enzyms erhöht Brofaromin den Spiegel dieser Neurotransmitter im Gehirn, was zu einer verbesserten Stimmung und reduzierter Angst führt. Darüber hinaus verstärkt seine Wirkung als Serotonin-Wiederaufnahmehemmer seine antidepressive Wirkung .
Wirkmechanismus
Brofaromine is compared with other reversible inhibitors of monoamine oxidase A, such as moclobemide and cimoxatone. Unlike traditional monoamine oxidase inhibitors, these compounds do not require dietary restrictions and have a lower risk of hypertensive crises. This compound’s dual action as a serotonin reuptake inhibitor sets it apart from other similar compounds, offering a broader spectrum of therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Brofaromin wird mit anderen reversiblen Inhibitoren der Monoaminoxidase A verglichen, wie z. B. Moclobemid und Cimoxatone. Im Gegensatz zu traditionellen Monoaminoxidase-Inhibitoren erfordern diese Verbindungen keine diätetischen Einschränkungen und haben ein geringeres Risiko für hypertensive Krisen. Die duale Wirkung von Brofaromin als Serotonin-Wiederaufnahmehemmer unterscheidet es von anderen ähnlichen Verbindungen und bietet ein breiteres Spektrum an therapeutischen Wirkungen .
Ähnliche Verbindungen:
- Moclobemid
- Cimoxatone
- Toloxaton
Die einzigartige Kombination aus reversibler Hemmung der Monoaminoxidase A und Serotonin-Wiederaufnahmehemmung macht Brofaromin zu einem vielversprechenden Kandidaten für die weitere Forschung und Entwicklung bei der Behandlung depressiver Störungen.
Eigenschaften
IUPAC Name |
4-(7-bromo-5-methoxy-1-benzofuran-2-yl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO2/c1-17-11-6-10-7-13(9-2-4-16-5-3-9)18-14(10)12(15)8-11/h6-9,16H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZXHSWVDAYOFPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=C(O2)C3CCNCC3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
63638-90-4 (hydrochloride) | |
| Record name | Brofaromine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063638915 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10213008 | |
| Record name | Brofaromine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10213008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63638-91-5 | |
| Record name | Brofaromine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63638-91-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Brofaromine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063638915 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Brofaromine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13876 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Brofaromine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10213008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BROFAROMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6WV4B8Q07H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
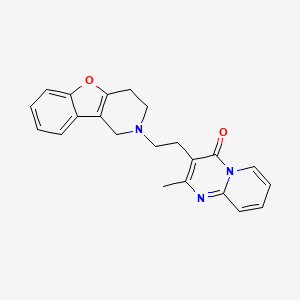
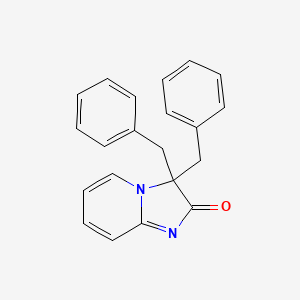

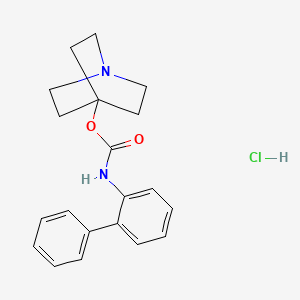
![N-(2-(4-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)ethyl)-2-naphthamide](/img/structure/B1663210.png)
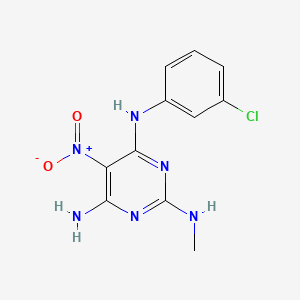
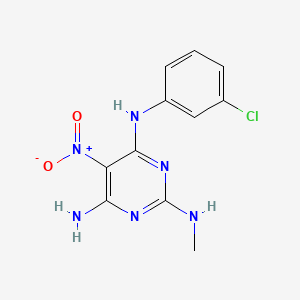
![8-(2-Oxo-2-pyrrolidin-1-ylethyl)-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,15-pentaen-10-one](/img/structure/B1663215.png)
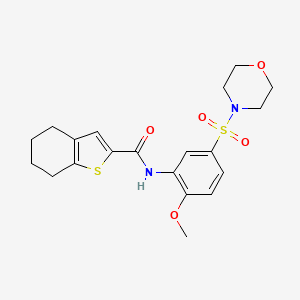
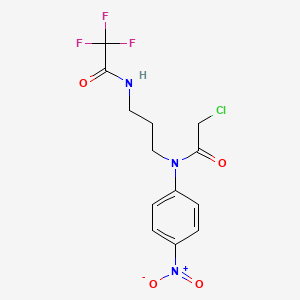
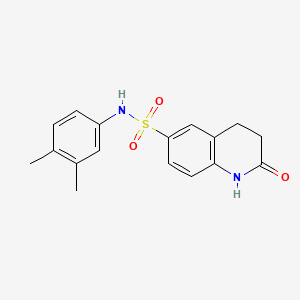
![1-methyl-5-({5-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-1H-1,2,3,4-tetrazole](/img/structure/B1663220.png)
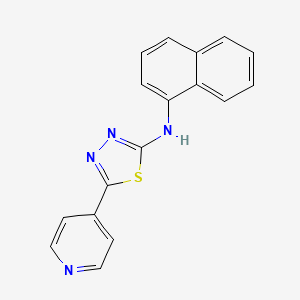
![2-(1,3-Benzoxazol-2-ylamino)-5-spiro[1,6,7,8-tetrahydroquinazoline-4,1'-cyclopentane]one](/img/structure/B1663222.png)
